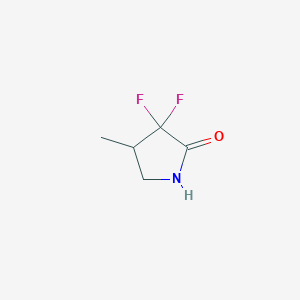

3,3-Difluoro-4-methylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c1-3-2-8-4(9)5(3,6)7/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHOHYCSGXWZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions at the Lactam Moiety

The lactam can undergo N-alkylation or N-acylation under basic conditions. The amide bond can be cleaved by hydrolysis under acidic or basic conditions, or by reduction with strong reducing agents like lithium aluminum hydride to yield the corresponding 3,3-difluoro-4-methylpyrrolidine.

Propagation: Intramolecular Cyclizationthe Generated Radical Undergoes a Rapid and Irreversible Intramolecular 5 Exo Trig Cyclization.researchgate.netthis Involves the Attack of the Carbon Centered Radical Onto the Tethered Alkene Moiety. According to Baldwin S Rules for Radical Cyclizations, the 5 Exo Pathway is Kinetically Favored over the Alternative 6 Endo Pathway, Leading to the Formation of a Five Membered Ring.nih.govthis Cyclization Results in a New Alkyl Radical Intermediate, Now Located on the Exocyclic Methylene Carbon for an N Allyl Precursor or the Tertiary Carbon Within the Newly Formed Ring for an N Methallyl Precursor .

For the synthesis of the 4-methyl substituted target compound, a precursor such as N-methallyl-2-bromo-2,2-difluoroacetamide would be used. The 5-exo-trig cyclization of the initial radical intermediate leads directly to a tertiary alkyl radical at the C4 position of the pyrrolidinone ring.

Termination: Hydrogen Atom Transferthe Final Step Involves the Quenching of the Cyclized Alkyl Radical to Form the Stable Product. This is Typically Achieved Through a Hydrogen Atom Transfer Hat from a Suitable Hydrogen Atom Donor Present in the Reaction Mixture.nih.govthe Hydrogen Donor is Crucial for Completing the Catalytic Cycle by Regenerating the Ground State Photocatalyst.

Role of Catalysts and Reagents

The efficiency and selectivity of the formation reaction are highly dependent on the choice of catalysts and reagents, which control the generation of radicals and the subsequent reaction steps.

Influence of Tertiary Amine Bases and Hydrogen-Atom Donors

Hydrogen-Atom Donors: The hydrogen-atom donor is critical for the final step of the radical cyclization. The choice of HAT reagent can influence the efficiency of the reaction and even control regioselectivity in some systems. nih.gov Common HAT donors include:

Thiols: Compounds like 2,4,6-triisopropyl-thiophenol are effective HAT agents. nih.gov

Hydrosilanes: Phenylsilane (PhSiH₃) is a well-established hydrogen donor in radical reactions. Lewis base catalysis can activate the Si-H bond, facilitating the HAT process. nih.gov

Hantzsch Esters: These compounds are frequently used as mild hydrogen donors in photoredox reactions. nih.gov

The rate of hydrogen atom transfer is a key parameter. If the HAT is too slow, the intermediate radical may undergo undesired side reactions. If it is too fast, it might quench the initial radical before cyclization can occur. In some cases, a polarity-matched HAT agent is used to promote selective formation of the kinetically favored product. nih.gov

| Reagent Type | Example | Function in the Reaction Pathway |

| Tertiary Amine Base | Triethylamine (Et₃N) | Sacrificial electron donor (reductive quencher), acid scavenger. acs.org |

| Hydrogen-Atom Donor | Phenylsilane (PhSiH₃) | Quenches the cyclized alkyl radical to form the final product. nih.gov |

| Hydrogen-Atom Donor | Thiophenols | Quenches the cyclized alkyl radical to form the final product. nih.gov |

Impact of Electron-Withdrawing Groups on Reactivity

Electron-withdrawing groups (EWGs) attached to the nitrogen atom of the precursor, typically on an N-aryl substituent, can significantly impact reactivity. The electronic properties of the precursor influence its reduction potential, which is a key factor in the initial single-electron transfer step.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the detailed mechanisms of complex organic reactions like the formation of this compound. nih.govnih.govmdpi.com These studies provide insights into reaction pathways, intermediate structures, and transition states that are often difficult to probe experimentally. researchgate.net

For radical cyclizations, DFT calculations can be used to:

Model Reaction Intermediates: The geometries and electronic structures of the initial α,α-difluoroamidyl radical and the subsequent cyclized alkyl radical can be calculated.

Locate Transition States: The transition state structures for the key 5-exo-trig cyclization step can be located and characterized. This allows for the calculation of activation energy barriers. acs.org

Explain Stereoselectivity: By comparing the energies of different transition states leading to various possible diastereomers, the origins of the observed stereoselectivity can be explained. For instance, calculations can quantify the steric strain that disfavors placing the 4-methyl group in a pseudo-axial position in the chair-like transition state. nih.gov

Evaluate Reagent Roles: The interaction of catalysts, such as the photocatalyst, and reagents, like the hydrogen-atom donor, with the substrate and intermediates can be modeled to better understand their specific roles in the catalytic cycle.

While a dedicated computational study on the formation of this compound is not widely available, extensive theoretical work on 5-exo radical cyclizations provides a solid framework for understanding this specific transformation. nih.govacs.org These studies consistently support the kinetic preference for the 5-exo pathway and rationalize the observed diastereoselectivity based on the conformational analysis of the lowest-energy transition states.

Density Functional Theory (DFT) Calculations for Reaction Profile and Speciation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. In the context of forming this compound, DFT calculations provide invaluable insights into the reaction's energy landscape, identifying the most plausible intermediates, transition states, and products. These computational studies allow for a quantitative assessment of the Gibbs free energy changes throughout the reaction, helping to interpret the favorability of various steps.

A hypothetical reaction profile for a radical-mediated cyclization to form this compound could be constructed using DFT. This would involve calculating the energies of the starting materials, radical intermediates, transition states for cyclization, and the final product. The speciation along the reaction coordinate can be predicted, identifying key intermediates that may be targeted for experimental observation or trapping.

Below is a hypothetical data table summarizing the calculated relative free energies for the key species in a proposed radical cyclization pathway for the formation of this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| I | Starting acyclic radical precursor | 0.0 |

| TS1 | Transition state for radical cyclization | +15.2 |

| II | Cyclized radical intermediate | -5.8 |

| TS2 | Transition state for fluorine atom transfer | +8.5 |

| III | Final Product: this compound | -25.7 |

Note: This data is illustrative and based on general principles of radical cyclization reactions.

Elucidation of Competing Reaction Pathways

In many radical-mediated reactions, several competing pathways can influence the product distribution. For the formation of a substituted pyrrolidinone ring, common competing pathways include various intramolecular hydrogen atom transfer (HAT) events and different modes of cyclization.

1,4-Hydrogen Atom Transfer (1,4-HAT) vs. 1,6-Hydrogen Atom Transfer (1,6-HAT):

Intramolecular hydrogen atom transfer (HAT) is a key step in many radical reactions, where a radical center abstracts a hydrogen atom from another part of the same molecule. The regioselectivity of this process is largely governed by the stability of the resulting radical and the transition state geometry. In a hypothetical acyclic precursor to this compound, a 1,4-HAT or a 1,6-HAT could potentially compete with the desired cyclization. A 1,4-HAT is often challenging due to both entropic and enthalpic factors associated with the strained four-membered transition state. In contrast, 1,5-HAT and 1,6-HAT processes are generally more favorable.

Endo- vs. Exo-Cyclization:

Radical cyclization reactions can proceed through either an endo or exo transition state. For the formation of five-membered rings like pyrrolidinone, exo cyclization is generally favored according to Baldwin's rules. However, the substitution pattern on the acyclic precursor can influence the relative energies of the endo and exo pathways. DFT calculations can be employed to determine the activation barriers for both modes of cyclization, thereby predicting the major product.

A comparative analysis of the activation energies for these competing pathways is essential for understanding the reaction's selectivity.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 5-exo-trig Cyclization | Leads to the desired pyrrolidinone ring | 15.2 | Major Product |

| 6-endo-trig Cyclization | Would form a six-membered ring | 22.5 | Minor Product |

| 1,4-HAT | Intramolecular hydrogen transfer | 18.9 | Potential Side-Reaction |

| 1,6-HAT | Intramolecular hydrogen transfer | 16.8 | Potential Side-Reaction |

Note: This data is illustrative and based on general principles of radical cyclization and HAT reactions.

By computationally evaluating these competing pathways, researchers can devise strategies to favor the desired reaction channel, for instance, by modifying the substrate to disfavor unwanted HAT processes or endo-cyclization.

Reactivity and Derivatization of 3,3 Difluoro 4 Methylpyrrolidin 2 One

Transformations of the Lactam Ring and Substituents

The pyrrolidin-2-one scaffold contains several sites amenable to chemical modification, including the nitrogen atom of the lactam, the carbonyl group, and the 4-methyl group. These sites allow for extensive derivatization to modulate the molecule's properties.

The secondary amine within the lactam ring is a key site for functionalization. N-substitution reactions are commonly employed to attach the pyrrolidinone core to other molecular fragments, a crucial step in the synthesis of biologically active compounds. The nitrogen atom can be acylated, alkylated, or arylated to produce a diverse range of derivatives.

A significant application of this strategy is seen in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. In this context, the 3,3-difluoropyrrolidine (B39680) moiety is coupled with other heterocyclic systems via the nitrogen atom. For example, the synthesis of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone involves forming an amide bond at the nitrogen of the 3,3-difluoropyrrolidine ring. nih.gov This transformation highlights the utility of the lactam nitrogen as a handle for creating complex molecules with therapeutic potential. nih.gov

General methods for preparing N-substituted pyrrolidin-2-ones often involve the condensation of primary amines with γ-butyrolactone at high temperatures (200-300°C). researchgate.net While this is a common route for non-fluorinated analogs, the synthesis of fluorinated derivatives often employs more specialized multi-step sequences starting from fluorinated precursors. researchgate.net

Table 1: Examples of N-Substitution Reactions on Pyrrolidinone Scaffolds

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| 3,3-Difluoropyrrolidine | (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid | Amide Coupling | N-Acyl-3,3-difluoropyrrolidine | nih.gov |

| γ-Butyrolactone | Primary Amine | Condensation | N-Alkyl/Aryl-pyrrolidin-2-one | researchgate.net |

| 4-Alkylamino-3-methylbutyrate | Heat (Vacuum Distillation) | Intramolecular Cyclization | 1-Alkyl-4-methyl-2-pyrrolidone | unl.edu |

Direct chemical transformations involving the 4-methyl group of 3,3-Difluoro-4-methylpyrrolidin-2-one are not extensively documented in the scientific literature. This is likely because other sites on the molecule, such as the lactam nitrogen, are more reactive and synthetically useful for derivatization. However, based on general principles of organic chemistry, the reactivity of this aliphatic methyl group is expected to be limited to forcing conditions, typically involving radical pathways.

Potential transformations, though not specifically reported for this compound, could include:

Radical Halogenation: Under UV light or with radical initiators, the methyl group could potentially undergo halogenation with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Oxidation: Strong oxidizing agents might convert the methyl group into a carboxylic acid, although this would require harsh conditions that could compromise the lactam ring. The oxidation of methyl groups on aromatic rings is a more common transformation and often proceeds via radical mechanisms. researchgate.net

The relative inertness of the methyl group in this scaffold makes it a non-trivial synthetic handle without resorting to harsh reaction conditions that may lack selectivity.

Reactivity of the Geminal Difluoro Moiety

The C(CF₂) moiety at the 3-position is the defining feature of the molecule and is responsible for many of its unique properties. Its reactivity, or lack thereof, is central to its utility in fields like medicinal chemistry.

The introduction of a difluoromethylene group into organic compounds is known to impart beneficial properties. researchgate.net The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of over 100 kcal/mol. hyphadiscovery.com This high bond strength confers significant chemical and metabolic stability to the molecule. Fluorine substitution is often used as a strategy to block metabolic "soft spots," preventing enzymatic degradation (e.g., hydroxylation) that might occur at a C-H bond. hyphadiscovery.com

The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bonds, making the carbon atom electron-deficient and influencing the acidity of adjacent protons. Furthermore, the CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether oxygen, by mimicking their size and polarity without introducing the same chemical reactivity.

Table 2: Key Properties Conferred by the Geminal Difluoro Group

| Property | Description | Consequence | Reference |

| Bond Strength | The C-F bond is exceptionally strong (~109 kcal/mol). | High chemical and metabolic stability. Resistance to enzymatic cleavage. | hyphadiscovery.com |

| Electronegativity | Fluorine is the most electronegative element. | Strong inductive electron-withdrawal from the C3 carbon. | |

| Bioisosterism | The CF₂ group can mimic the steric and electronic properties of other groups (e.g., C=O, -O-). | Allows for the design of enzyme inhibitors and receptor ligands with improved stability. | |

| Lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule. | Can enhance membrane permeability and bioavailability. |

Direct nucleophilic or electrophilic substitution at the sp³-hybridized carbon bearing the two fluorine atoms is exceptionally challenging and not a common synthetic pathway.

Nucleophilic Attack: The C3 carbon is highly electron-deficient due to the inductive effect of the two fluorine atoms. While this would typically make a carbon atom susceptible to nucleophilic attack, the strength and shortness of the C-F bonds make fluoride (B91410) a very poor leaving group. Nucleophilic substitution via Sₙ2 or Sₙ1 mechanisms at such a center is generally unfavorable under standard conditions. ucla.edu Instead of direct substitution, reactions involving nucleophiles in proximity to gem-difluoro centers often result in elimination pathways (β-fluoride elimination) if a suitable proton or leaving group is present on an adjacent carbon. nih.govnih.gov

Electrophilic Attack: The electron-deficient nature of the fluorinated carbon makes it highly resistant to attack by electrophiles. There are no lone pairs or regions of high electron density at this position to facilitate such a reaction.

Therefore, the geminal difluoro group is best regarded as a chemically stable and largely inert functional group under most synthetic conditions. This inertness is a key feature, providing a robust scaffold that can withstand a variety of reaction conditions used to modify other parts of the molecule.

Synthesis of Advanced Derivatives and Analogs

The this compound core is a valuable synthon for constructing more elaborate molecules, particularly for pharmaceutical applications. Synthetic strategies generally involve either building the fluorinated lactam ring from an acyclic, fluorinated precursor or using the pre-formed lactam as a building block for further coupling reactions.

One documented synthesis of 3,3-difluoro-2-pyrrolidone derivatives proceeds through the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl) butanoate with primary amines, which leads to cyclization and the formation of the lactam ring. researchgate.net This approach allows for the incorporation of various substituents at the nitrogen atom during the ring-forming step.

Analogs and derivatives are also synthesized by leveraging the reactivity of the lactam nitrogen. As previously mentioned, the N-acylation of a 3,3-difluoropyrrolidine precursor was a key step in creating a potent and selective DPP-IV inhibitor. nih.gov The synthesis of related fluorinated pyrrolidines, such as 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives, has also been reported as a strategy to develop DPP-IV inhibitors, demonstrating the importance of the fluorinated pyrrolidine (B122466) scaffold in this therapeutic area. nih.gov These syntheses showcase how the stable core of this compound can be integrated into larger, more functionally complex molecules.

Introduction of Additional Chiral Centers or Bioactive Moieties

The presence of the methyl group at the C4 position of this compound offers a handle for diastereoselective reactions to introduce new stereocenters. The reactivity of the pyrrolidin-2-one core, particularly at the nitrogen and the carbon alpha to the carbonyl (C5), allows for the attachment of various substituents, including chiral auxiliaries or bioactive fragments.

One common strategy for derivatization is N-alkylation or N-acylation. The nitrogen atom of the lactam can be deprotonated using a suitable base, followed by reaction with an electrophile. This approach has been utilized in the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4), where the 3,3-difluoropyrrolidine moiety is appended to a larger bioactive molecule. While not specific to the 4-methyl analog, this demonstrates the feasibility of N-functionalization in this class of compounds.

Furthermore, the C5 position, being alpha to the carbonyl group, is amenable to enolate chemistry. Deprotonation at this position would generate a nucleophilic center that can react with various electrophiles. For instance, alkylation with a chiral electrophile or the use of a chiral base could potentially introduce a new stereocenter at C5 with a degree of diastereoselectivity, influenced by the existing methyl group at C4. Although specific examples for this compound are not extensively documented, the principles of stereoselective synthesis of substituted pyrrolidinones suggest this as a viable strategy.

The introduction of bioactive moieties can also be achieved through coupling reactions. For example, if a suitable leaving group is installed at a specific position, palladium-catalyzed cross-coupling reactions could be employed to attach aryl, heteroaryl, or other functional groups, some of which may contain chiral centers or be recognized by biological targets.

| Derivative | Modification Strategy | Potential Chiral Center Introduced | Relevant Bioactive Scaffolds |

| N-Aryl-3,3-difluoro-4-methylpyrrolidin-2-one | N-Arylation | At the aryl substituent | Enzyme inhibitors |

| 5-Alkyl-3,3-difluoro-4-methylpyrrolidin-2-one | C5-Alkylation | C5 | Various CNS-active agents |

| N-Acyl-3,3-difluoro-4-methylpyrrolidin-2-one | N-Acylation | At the acyl substituent | Peptidomimetics |

Formation of Fused Ring Systems and Spirocyclic Derivatives

The construction of fused and spirocyclic systems from this compound increases molecular complexity and rigidity, which can be advantageous for optimizing drug-receptor interactions.

Fused Ring Systems:

The formation of fused ring systems typically involves intramolecular cyclization reactions. A common approach is to introduce a functionalized side chain at the nitrogen or the C5 position that can subsequently react with another part of the molecule. For example, an N-alkylation with a reagent containing a terminal alkyne could be followed by an intramolecular cycloaddition or a transition-metal-catalyzed cyclization to form a fused bicyclic system.

Another strategy involves the functionalization of the C4 and C5 positions. While the methyl group is at C4, further derivatization at this position is challenging. However, if a suitable precursor to this compound is used, one could envision installing a functional group at C4 that can participate in a cyclization reaction. For instance, a Mannich-type reaction or a Michael addition could be used to build a ring fused to the pyrrolidinone core.

Spirocyclic Derivatives:

Spirocyclic compounds containing the this compound motif can be synthesized through several methods. One of the most powerful is the 1,3-dipolar cycloaddition of azomethine ylides. An exocyclic double bond could be introduced at the C5 position of the pyrrolidinone ring, which could then act as a dipolarophile in a reaction with an in-situ generated azomethine ylide to form a spiro-pyrrolidine.

Alternatively, an intramolecular spirocyclization can be envisioned. This would involve a precursor with a tethered nucleophile that can attack the C5 position or a substituent at C4. Given the presence of the methyl group at C4, a reaction at this position would be sterically hindered but could potentially lead to highly constrained and unique spirocyclic structures.

While specific examples starting from this compound are scarce in the literature, the general principles of forming fused and spirocyclic systems from pyrrolidinone cores provide a roadmap for future synthetic explorations.

| Derivative Type | General Synthetic Approach | Key Reaction |

| Fused Bicyclic Pyrrolidinone | Intramolecular Cyclization | [3+2] Cycloaddition, Heck reaction |

| Spirocyclic Pyrrolidinone | Intermolecular Cycloaddition | 1,3-Dipolar Cycloaddition |

| Spirocyclic Pyrrolidinone | Intramolecular Spirocyclization | Nucleophilic attack on a carbonyl or imine |

Role of 3,3 Difluoro 4 Methylpyrrolidin 2 One As a Synthetic Building Block

Construction of Complex Organic Molecules

The 3,3-difluoro-4-methylpyrrolidin-2-one scaffold is a versatile precursor for the synthesis of a variety of complex organic molecules, particularly those containing fluorine, which are of significant interest in drug discovery.

One of the primary applications of this compound is as a precursor to 3,3-difluoro-4-methylpyrrolidine, a saturated nitrogen heterocycle. The lactam functionality can be readily reduced to the corresponding amine. A similar transformation has been demonstrated in the practical, cost-effective synthesis of 3,3-difluoropyrrolidine (B39680), where N-benzyl-3,3-difluoropyrrolidinone is reduced using a borane (B79455) reagent like diborane (B8814927) (BH₃·SMe₂) acs.orgacs.org. This suggests that this compound can undergo a similar reduction to yield 3,3-difluoro-4-methylpyrrolidine. This resulting difluorinated pyrrolidine (B122466) is a valuable building block for introducing a fluorinated, cyclic amine moiety into larger molecules. The presence of the gem-difluoro group can enhance metabolic stability and modulate the basicity of the nitrogen atom, which are desirable properties in drug candidates.

The 3,3-difluoropyrrolidine core, derived from its corresponding lactam, has been incorporated into a range of pharmacologically active substances acs.org. For instance, the 3,3-difluoropyrrolidine moiety is a key component in the design of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK) nbinno.comsigmaaldrich.com. DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes, and the incorporation of the difluoropyrrolidine scaffold has been shown to be beneficial for their activity nih.govnih.govdoi.orgresearchgate.net. Similarly, DLK inhibitors containing this moiety have shown potential in the treatment of neurodegenerative diseases nbinno.comsigmaaldrich.com. The use of this compound as a starting material provides a direct route to these and other novel chemical entities where the specific stereochemistry and electronic properties of the difluorinated pyrrolidine ring are desired.

Chiral Auxiliary and Ligand Design Applications

While chiral pyrrolidines are extensively used in asymmetric synthesis as chiral auxiliaries and as scaffolds for chiral ligands, a review of the available scientific literature does not provide specific examples of this compound being directly employed for these purposes. The principles of asymmetric organocatalysis often utilize proline and its derivatives to induce stereoselectivity nih.govunibo.it. Fluorinated pyrrolidines have been synthesized and used as ligands in asymmetric catalysis, where the fluorine atoms can influence the electronic properties and conformational preferences of the catalyst, thereby affecting the stereochemical outcome of the reaction unibo.itnih.govnih.gov. However, direct applications of this compound in this context are not well-documented in the reviewed literature.

Strategy for Bioisosteric Replacement and Molecular Property Modulation

The introduction of a gem-difluoro group adjacent to a carbonyl, as seen in this compound, is a key strategy for bioisosteric replacement and the fine-tuning of molecular properties.

| Property | Effect of gem-Difluorination | Implication for this compound |

|---|---|---|

| Conformational Preference | Influences ring puckering and can lead to a more defined three-dimensional structure. nih.govdiva-portal.orgrsc.orgresearchgate.netmdpi.com | Can pre-organize the molecule for better binding to a biological target. |

| Basicity of Lactam Nitrogen | The electron-withdrawing effect of the fluorine atoms is expected to decrease the basicity of the lactam nitrogen. | Alters the pKa and can reduce unwanted interactions or improve selectivity. |

| Hydrogen Bonding | The fluorine atoms can act as weak hydrogen bond acceptors. nih.gov | May introduce additional interactions with a biological target. |

The highly electronegative fluorine atoms in the this compound molecule have a significant inductive electron-withdrawing effect. This effect is transmitted through the carbon framework to the lactam nitrogen, which is expected to decrease its basicity (pKa) compared to its non-fluorinated counterpart. This modulation of basicity can be crucial in medicinal chemistry, as it can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Comparative Analysis with Other Fluorinated Pyrrolidinone Scaffolds

The strategic incorporation of fluorine into pyrrolidinone scaffolds has become a valuable tool in medicinal chemistry and materials science. The properties of the resulting compounds are highly dependent on the number and position of the fluorine atoms. This section provides a comparative analysis of this compound with other fluorinated pyrrolidinone scaffolds, focusing on stereoelectronic effects, reactivity, and physicochemical properties.

The introduction of a gem-difluoro group at the C3 position of the pyrrolidinone ring, as seen in this compound, imparts unique stereoelectronic properties that distinguish it from its monofluorinated and non-fluorinated counterparts. The two fluorine atoms create a strong dipole and significantly alter the electron distribution within the ring. This gem-difluorination can have a profound impact on the conformation of the five-membered ring. While non-fluorinated pyrrolidinones typically adopt envelope or twist conformations, the presence of the CF2 group can favor specific puckering modes to alleviate steric strain and accommodate the stereoelectronic demands of the fluorine atoms. nih.gov

The reactivity of the pyrrolidinone scaffold is also significantly modulated by fluorination. The strong electron-withdrawing nature of the gem-difluoro group at the C3 position is expected to influence the acidity of the N-H proton and the electrophilicity of the carbonyl carbon. Compared to a non-fluorinated or a 3-monofluorinated pyrrolidinone, the C3-dianion of this compound would be destabilized, potentially altering its reactivity in condensation reactions.

Furthermore, the presence of fluorine can impact the metabolic stability of the pyrrolidinone ring. In many cases, fluorination at a potential site of metabolic oxidation can block this pathway, leading to an increased half-life of the molecule in biological systems. For example, while non-fluorinated β-lactams may show no antibacterial activity, their fluorinated counterparts can exhibit significant biological effects, in part due to altered metabolic stability and target interaction. nih.gov

The importance of the 3,3-difluoropyrrolidine scaffold is underscored by its successful incorporation into pharmacologically active molecules. For example, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone emerged as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov The inclusion of the 3,3-difluoro moiety was crucial for achieving high potency and favorable pharmacokinetic properties. nih.govnih.gov

A comparative summary of the anticipated properties of this compound versus other fluorinated pyrrolidinones is presented in the table below.

| Property | 3-Monofluoro-4-methylpyrrolidin-2-one | This compound | 4,4-Difluoro-pyrrolidin-2-one |

| Conformational Rigidity | Moderately increased compared to non-fluorinated analog. | Significantly increased due to the gem-difluoro effect, potentially favoring a specific ring pucker. nih.gov | Increased rigidity, with the CF2 group influencing the conformation of the adjacent carbon. |

| Acidity of N-H Proton | Slightly increased due to the inductive effect of one fluorine atom. | Markedly increased due to the strong inductive effect of two fluorine atoms. nih.gov | Less direct impact on N-H acidity compared to C3 substitution. |

| Electrophilicity of Carbonyl Carbon | Slightly increased. | Markedly increased. | Less pronounced effect compared to C3 substitution. |

| Metabolic Stability | Potentially increased at the site of fluorination. | Generally expected to be higher due to the blockage of C3 oxidation. nih.govnih.gov | Increased stability at the C4 position. |

| Lipophilicity (LogP) | Increased. | Substantially increased, though the exact value is context-dependent. nih.gov | Increased, with the potential for different intramolecular interactions affecting the overall value. |

This comparative analysis highlights that the gem-difluoro substitution at the C3 position of the 4-methylpyrrolidin-2-one (B1348647) scaffold provides a distinct set of properties compared to other fluorinated analogs. These differences in conformation, reactivity, and physicochemical characteristics make this compound a unique and valuable building block for the synthesis of novel chemical entities with tailored properties.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3,3-Difluoro-4-methylpyrrolidin-2-one by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum of this compound is expected to reveal the number of distinct proton environments, their chemical shifts, and their coupling interactions. The spectrum would likely display signals corresponding to the N-H proton, the C4-H proton, the C5-methylene protons, and the C4-methyl protons. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The proton at the C4 position, being adjacent to a stereocenter and a gem-difluoro group, would exhibit a complex multiplet due to coupling with the protons on the adjacent methyl group and the C5 methylene (B1212753) group. The two protons of the C5 methylene group are diastereotopic and would therefore be expected to show distinct chemical shifts and a complex geminal and vicinal coupling pattern, appearing as a multiplet. The methyl group at the C4 position would likely present as a doublet, resulting from coupling to the C4-H proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| N-H | 5.0 - 8.0 | br s | - |

| C4-H | 2.5 - 3.5 | m | - |

| C5-H₂ | 3.0 - 4.0 | m | - |

| C4-CH₃ | 1.0 - 1.5 | d | J = 6.0 - 8.0 |

Predicted ¹H NMR data for this compound.

¹³C NMR Spectroscopy, including Carbon-Fluorine Coupling Constants (JCF)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would be characterized by five distinct carbon signals. The carbonyl carbon (C2) is expected to appear at the most downfield position. The carbon atom at the C3 position, being directly bonded to two fluorine atoms, will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The C4 and C5 carbons will also show coupling to the fluorine atoms, though with smaller coupling constants (²JCF and ³JCF, respectively). The methyl carbon attached to C4 is expected at the most upfield position. The presence and magnitude of these C-F coupling constants are definitive in confirming the position of the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C2 (C=O) | 170 - 180 | t | ³JCF = 2 - 5 |

| C3 (CF₂) | 115 - 125 | t | ¹JCF = 240 - 260 |

| C4 (CH) | 40 - 50 | t | ²JCF = 20 - 30 |

| C5 (CH₂) | 45 - 55 | t | ³JCF = 5 - 10 |

| C4-CH₃ | 10 - 20 | q | ⁴JCF ≈ 1 |

Predicted ¹³C NMR data for this compound.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis and Coupling Patterns

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms within a molecule. For this compound, the two fluorine atoms at the C3 position are diastereotopic due to the adjacent stereocenter at C4. Consequently, they are expected to be chemically non-equivalent and should give rise to two distinct signals in the ¹⁹F NMR spectrum. These two signals would likely appear as a pair of doublets (an AB quartet) due to geminal F-F coupling. Further coupling to the protons on C4 and C5 would lead to more complex multiplets for each fluorine signal. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Fₐ (C3) | -90 to -110 | dm | ²JFF = 230 - 250 |

| Fᵦ (C3) | -90 to -110 | dm | ²JFF = 230 - 250 |

Predicted ¹⁹F NMR data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₅H₇F₂NO), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally determined value. This technique is crucial for confirming the elemental composition and distinguishing it from other potential isomers.

| Ion | Calculated Exact Mass |

| [C₅H₇F₂NO]⁺ | 135.0495 |

Predicted HRMS data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., lactam carbonyl stretch)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. A key feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the lactam carbonyl group (C=O). For a five-membered lactam ring, this band typically appears in the range of 1700-1750 cm⁻¹. The presence of electronegative fluorine atoms on the adjacent carbon may slightly shift this frequency. Other characteristic bands would include the N-H stretch, typically a broad band around 3200 cm⁻¹, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-F stretching vibrations are expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3150 - 3250 |

| C-H Stretch | 2850 - 3000 |

| C=O Stretch (Lactam) | 1700 - 1750 |

| C-F Stretch | 1000 - 1400 |

Predicted IR absorption data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would determine its crystal system, space group, and unit cell dimensions, as well as intramolecular details like bond lengths and angles. This data is crucial for understanding the compound's solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence its physical properties.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 615.4 |

| Z | 4 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of this compound. These methods separate the target compound from unreacted starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Flash Column Chromatography: This is a common preparative technique used to purify multigram quantities of the compound. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) is then passed through the column under pressure, eluting the different components at different rates. The selection of an appropriate solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is critical for achieving good separation. The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive analytical method used to monitor the progress of a reaction and to assess the purity of the fractions obtained from column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a shallow pool of a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the sample are separated. The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used to identify it.

Table 2: Exemplary Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase (Eluent System) |

| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated heterocycles remains a significant challenge in organic chemistry. Future research will undoubtedly focus on developing more efficient, sustainable, and scalable methods for producing 3,3-Difluoro-4-methylpyrrolidin-2-one.

Recent breakthroughs in photoredox catalysis offer a promising avenue. For example, a novel method for synthesizing polysubstituted 3,3-difluoro-γ-lactams has been developed using a visible-light-induced cascade reaction. nih.govacs.org This approach involves the [3+2] cycloaddition of readily available propargylamines with halodifluoroacetates or halodifluoroacetamides. nih.govacs.org The reaction proceeds through a sequence of difluoroalkylation, 1,5-hydrogen atom transfer (HAT), C(sp³)–N cleavage, and intramolecular cyclization. nih.govacs.org Adapting this metal-free protocol for the synthesis of this compound could offer a milder and more sustainable alternative to traditional fluorination methods, which often rely on hazardous reagents. rsc.org

Key features of emerging sustainable synthetic methods are summarized in the table below.

| Method | Key Features | Potential Advantages for Synthesis |

| Photoredox Catalysis | Utilizes visible light; metal-free options available; proceeds via radical intermediates. rsc.org | Mild reaction conditions, high functional group tolerance, reduced reliance on hazardous reagents. nih.govrsc.org |

| 1,5-Hydrogen Atom Transfer (HAT) | Enables remote functionalization and complex cyclizations. acs.org | Allows for the construction of the core lactam structure from linear precursors in a single step. acs.org |

| Enzyme-Mediated Synthesis | Biocatalysis for stereoselective fluorination or cyclization. | High enantioselectivity, environmentally benign (aqueous media, ambient temperature), biodegradable catalysts. |

Future efforts will likely concentrate on optimizing these photocatalytic methods to improve yields and stereoselectivity for the 4-methyl substituted variant. Furthermore, exploring enzymatic or chemo-enzymatic routes could provide highly stereoselective pathways to chiral versions of the target molecule, which is crucial for pharmaceutical applications.

Exploration of New Reactivity Patterns and Transformations

For instance, gem-difluorinated lactams can serve as precursors to other valuable fluorinated structures. Research on related gem-difluoro-β-lactams has shown they can be converted into gem-difluoroalkenes, which are valuable motifs for mimicking carbonyl and amide groups in biologically active compounds. nih.govnih.gov Similar transformations could be explored for this compound, potentially leading to new classes of enzyme inhibitors or peptide bond isosteres.

Additionally, the lactam ring itself can be a target for modification. Ring-opening reactions could provide access to novel γ-amino acids containing a difluoromethylene group. Such fluorinated amino acids are of great interest for creating peptides with enhanced metabolic stability and specific conformational preferences.

| Transformation Type | Potential Products | Significance |

| Ring-Opening | γ-Amino-β,β-difluoro acids | Building blocks for fluorinated peptides and polymers with enhanced stability. |

| Reduction of Carbonyl | 3,3-Difluoro-4-methylpyrrolidine | Access to a key chiral amine scaffold used in medicinal chemistry. nbinno.com |

| Derivatization at Nitrogen | N-substituted analogs | Modulation of solubility, lipophilicity, and biological activity. |

| Enolate Chemistry | α-Functionalized lactams | Introduction of additional diversity for structure-activity relationship studies. |

Investigating the Diels-Alder reactivity of dienes derived from these lactams, as has been shown for δ-lactam systems, could also yield complex heterotricyclic systems for drug discovery programs. nih.govbeilstein-journals.org

Expansion into Advanced Materials Science Applications

The unique properties imparted by fluorine, such as high thermal stability, chemical inertness, and hydrophobicity, make fluorinated compounds attractive for materials science. nih.gov While the primary focus for fluorinated lactams has been in medicinal chemistry, future research should explore the potential of this compound as a monomer or additive in advanced polymers.

The incorporation of this polar, fluorinated lactam moiety into polymer chains could lead to materials with novel properties. For example, it could enhance the thermal stability and dielectric properties of engineering plastics or create polymers with selective permeability for gas separation membranes.

Potential applications in materials science include:

Fluorinated Polymers: Polymerization of this compound or its derivatives could yield novel polyamides with enhanced thermal and chemical resistance.

Electrolytes: The high polarity and stability of the molecule suggest its potential use as a component in electrolytes for lithium-ion batteries or other electrochemical devices.

Functional Coatings: Its integration into surface coatings could provide materials with low surface energy, leading to water- and oil-repellent properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. nih.gov Given that many fluorination reactions are highly exothermic or use hazardous reagents, flow chemistry is an ideal platform for the synthesis of compounds like this compound. durham.ac.uk

Future research will focus on translating the novel synthetic routes (e.g., photoredox catalysis) into continuous flow systems. This would not only make the synthesis safer and more efficient but also facilitate rapid reaction optimization and library synthesis for medicinal chemistry applications. researchgate.net The use of immobilized reagents and catalysts within flow reactors can further streamline the process by simplifying purification. durham.ac.uk

Automated synthesis platforms coupled with flow reactors could enable the on-demand production of a library of derivatives based on the this compound scaffold. This high-throughput approach would accelerate the discovery of new drug candidates by allowing for the rapid evaluation of structure-activity relationships.

Advanced Computational Modeling for Predicting Structure-Reactivity Relationships and Design of New Compounds

Computational chemistry is a powerful tool for understanding molecular properties and predicting reactivity, thereby guiding experimental work. mdpi.com For this compound, advanced computational modeling can provide critical insights and accelerate its development.

Future research in this area will likely involve:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to model the electronic structure, conformational preferences, and reaction mechanisms. This can help predict the regioselectivity and stereoselectivity of new transformations.

Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound-based ligands with biological targets, such as enzymes or receptors. This can aid in the rational design of new inhibitors by predicting binding affinities and modes.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of derivatives to predict their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. This can help prioritize which new compounds to synthesize. nih.gov

These computational approaches will be invaluable for designing novel molecules with optimized properties, whether for pharmaceutical or materials science applications, thus reducing the time and cost associated with experimental research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.